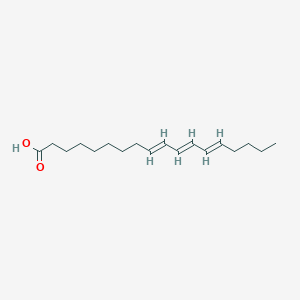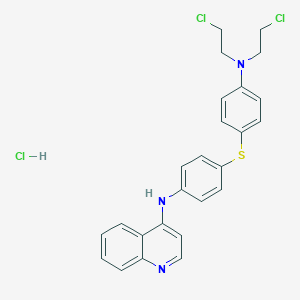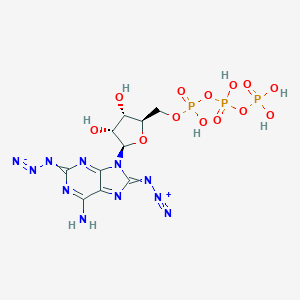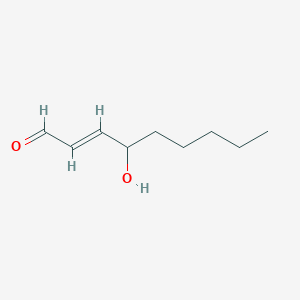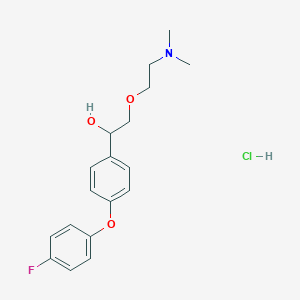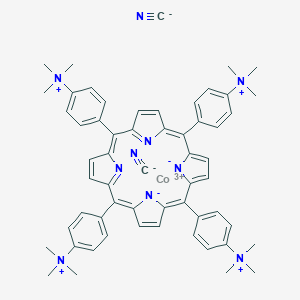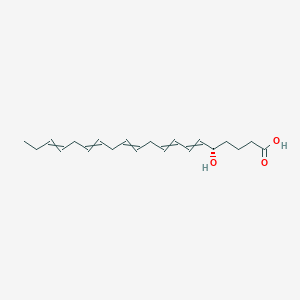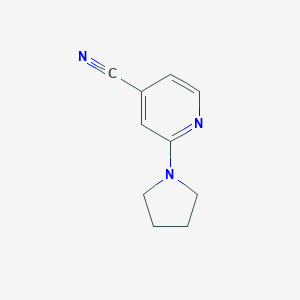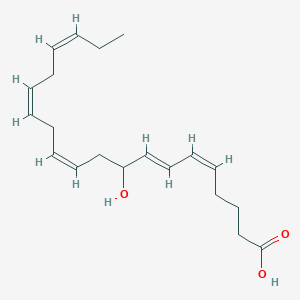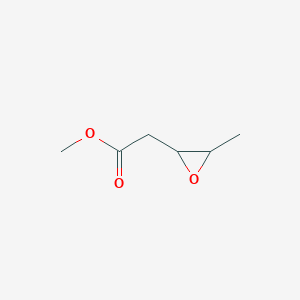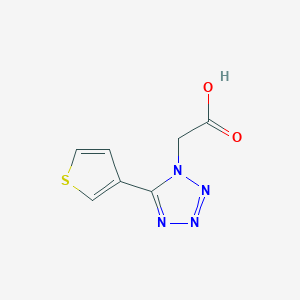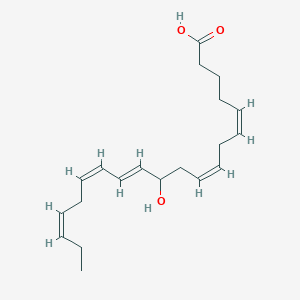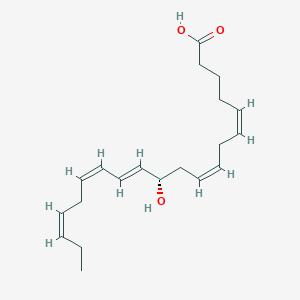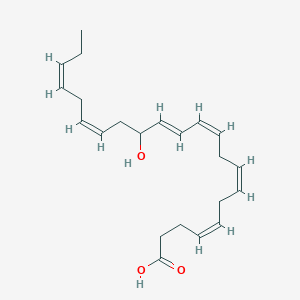
14-HDoHE
Descripción general
Descripción
The description of an organic compound typically includes its molecular formula, structural formula, and functional groups. The compound you mentioned is a type of fatty acid, given the “docosahexaenoic acid” in its name .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can provide valuable information about its chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through a variety of laboratory techniques .Aplicaciones Científicas De Investigación
Neurociencia
14-HDoHE se ha identificado como uno de los principales metabolitos oxigenados derivados del DHA en el cerebro de la rata. Pertenece a un grupo de mediadores especializados pro-resolutivos (SPM) y es un precursor de otros SPM, jugando un papel en la resolución de la neuroinflamación. Un aumento en el this compound cerebral puede servir como un marcador para prevenir la neuroinflamación potente .
Cardiología
En el contexto de la salud cardiovascular, el compuesto matriz de this compound, DHA, está involucrado en las funciones cognitivas y cardiovasculares. La encapsulación de DHA, que conduce a niveles elevados de this compound, se ha considerado para mejorar el estado de oxidación y favorecer la bioaccesibilidad y biodisponibilidad, impactando potencialmente la salud del corazón .
Inmunomodulación
This compound es parte de los mediadores lipídicos que se cree que desempeñan un papel en la inmunomodulación dentro del sistema nervioso central. Estos lípidos pueden estar involucrados en los trastornos neurocognitivos perioperatorios, lo que indica una posible aplicación en la modulación de las respuestas inmunitarias dentro del cerebro .
Marcador de Estrés Oxidativo
(±)14-HDHA, también conocido como this compound, es un producto de autooxidación de DHA y se ha sugerido como un posible marcador de estrés oxidativo. Esta aplicación podría ser significativa en varias condiciones patológicas donde el estrés oxidativo es un factor contribuyente .
Aplicaciones Antiinflamatorias
El papel de this compound en la inflamación se destaca por su participación en la producción de niveles de lípidos inflamatorios. Por ejemplo, se ha demostrado que los tratamientos que afectan los niveles de this compound modulan la inflamación cardíaca, lo que sugiere su uso como un agente antiinflamatorio .
Vías Metabólicas
La modulación del metabolismo de los astrocitos primarios por this compound indica su participación en las vías metabólicas dentro del cerebro. Esto podría tener implicaciones para comprender el metabolismo cerebral y los trastornos relacionados .
Efectos Neuroprotectores
Se están explorando los posibles efectos neuroprotectores de this compound debido a su asociación con mediadores especializados pro-resolutivos y su papel en la resolución de la inflamación dentro del sistema nervioso .
Funciones Cognitivas
Dada la participación de DHA en las funciones cognitivas y el papel de this compound como un metabolito derivado de DHA, existe interés en explorar cómo this compound puede influir en los procesos cognitivos y potencialmente contribuir a la salud cognitiva .
Cada aplicación ofrece un vistazo a los roles multifacéticos que this compound puede desempeñar en la investigación científica y las posibles intervenciones terapéuticas.
<a aria-label="1: Frontiers | Encapsulation of Docosahexaenoic Acid Oil Substantially ..." data-citationid="0fe0a861-851c-c62e-c2e1-321
Mecanismo De Acción
Target of Action
14-HDoHE, also known as (+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid, is an oxygenation product of Docosahexaenoic acid (DHA) . It is a marker reflecting activation of a Docosahexaenoic acid carbon 14-lipoxygenation pathway . The primary targets of this compound are the enzymes 12-lipoxygenase (12-LO) and 15-lipoxygenase (15-LO) .
Mode of Action
This compound is formed by the action of 12-LO or 15-LO on DHA . These enzymes catalyze the insertion of oxygen into DHA, leading to the formation of this compound . This compound then acts as a precursor to other bioactive lipid mediators .
Biochemical Pathways
The formation of this compound is part of the lipoxygenase pathway of arachidonic acid metabolism . This pathway is involved in the production of various bioactive lipid mediators, which play crucial roles in inflammation and resolution processes .
Result of Action
This compound is a precursor to the pro-resolving mediator maresin 1 . Maresins are a family of bioactive lipid mediators that have potent anti-inflammatory and pro-resolving actions . Therefore, the action of this compound can lead to the resolution of inflammation and promotion of tissue healing .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of inflammatory stimuli can upregulate the expression of lipoxygenases, thereby increasing the production of this compound . Additionally, factors that affect lipid metabolism, such as diet and lifestyle, can also influence the action of this compound.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4Z,7Z,10Z,12E,16Z,19Z)-14-hydroxydocosa-4,7,10,12,16,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10-,14-11-,15-12-,19-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEBXONKCYFJAF-BGKMTWLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CCC=CCC=CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\CC(/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



